6-Hepten-1-ol, 2-methyl-, (2R)-
Description
6-Hepten-1-ol, 2-methyl-, (2R)- is a branched unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . Its IUPAC name is 6-methyl-5-hepten-1-ol, indicating a seven-carbon chain with a hydroxyl group at position 1, a methyl group at position 2 (R-configuration), and a double bond between positions 5 and 6 .
Key identifiers include:
This compound is structurally related to intermediates in polyketide biosynthesis, where stereochemical outcomes influence enzymatic activity .
Properties
CAS No. |
154388-64-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(2R)-2-methylhept-6-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 |
InChI Key |
UVGLIWCAMUOQPL-MRVPVSSYSA-N |
SMILES |
CC(CCCC=C)CO |
Isomeric SMILES |
C[C@H](CCCC=C)CO |
Canonical SMILES |
CC(CCCC=C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The following table summarizes key structural and stereochemical differences between 6-Hepten-1-ol, 2-methyl-, (2R)- and analogous alcohols:
Key Observations:
Unsaturation vs. Saturation :
- The target compound’s double bond at C5-C6 reduces its molecular symmetry and increases polarity compared to 6-Methylheptan-1-ol (saturated), which has a higher molecular weight (130.23 vs. 128.21) .
- Unsaturation lowers boiling points relative to saturated analogs due to reduced van der Waals interactions.
Stereochemical Influence :
- The (2R) configuration in the target compound contrasts with (2S)-2-methyl-branched chains produced by enzymes like Ery ER4 in polyketide biosynthesis . Stereochemistry affects enzyme-substrate interactions, as seen in RAPS ER13, which specifically generates (2R)-configured products .
Positional Isomerism :
- 2-Hepten-1-ol, 6-methyl-, (Z)- has a double bond at C2-C3 and a methyl group at C6, leading to distinct reactivity in oxidation or hydrogenation reactions compared to the target compound .
Functional Group Comparisons
Alcohol vs. Ketone:
- 6-Methyl-5-hepten-2-one (CAS 110-93-0), a ketone analog, lacks the hydroxyl group but shares the unsaturated backbone. This difference reduces hydrogen-bonding capacity and solubility in polar solvents compared to the target alcohol .
Cyclic Analogs:
- (1R-trans)-1-Methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol () introduces a cyclic structure, enhancing rigidity and altering volatility.
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